molecular formula C12H15NO3 B14511029 3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile CAS No. 63347-58-0

3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile

Cat. No.: B14511029
CAS No.: 63347-58-0
M. Wt: 221.25 g/mol
InChI Key: QSCPHYXNLFQPJM-UHFFFAOYSA-N
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Description

3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile is an organic compound characterized by its unique structure, which includes multiple alkyne and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of propargyl alcohol with an appropriate halide to form the propargyl ether intermediate. This intermediate is then subjected to further reactions involving alkynylation and etherification to achieve the final product. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne groups can yield diketones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.

    Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile involves its interaction with various molecular targets and pathways. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies. Additionally, the nitrile group can act as an electrophile, reacting with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile is unique due to its combination of multiple alkyne and ether linkages, which provide versatility in chemical reactions and applications. Its structure allows for diverse functionalization, making it a valuable compound in various fields of research.

Properties

CAS No.

63347-58-0

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-[4-(1-prop-2-ynoxyethoxy)but-2-ynoxy]propanenitrile

InChI

InChI=1S/C12H15NO3/c1-3-8-15-12(2)16-11-5-4-9-14-10-6-7-13/h1,12H,6,8-11H2,2H3

InChI Key

QSCPHYXNLFQPJM-UHFFFAOYSA-N

Canonical SMILES

CC(OCC#C)OCC#CCOCCC#N

Origin of Product

United States

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